1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-
Description
Properties
CAS No. |
5857-68-1 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-3-methylidenepentane |
InChI |
InChI=1S/C10H20/c1-8(9(2,3)4)10(5,6)7/h1H2,2-7H3 |
InChI Key |
QTOBPSTXWMUPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Dehydrohalogenation of Tertiary Alkyl Halides
A tertiary alkyl halide precursor, such as 2-(1,1-dimethylethyl)-3,3-dimethyl-2-chlorobutane , could undergo base-induced elimination (e.g., KOH/ethanol):
$$
\text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C-CH}2\text{Cl} \xrightarrow{\text{KOH}} \text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C=CH}2 + \text{HCl}
$$
- Steric hindrance from the tert-butyl group may necessitate elevated temperatures (80–120°C).
- Zaitsev’s rule favors the formation of the more substituted alkene.
Acid-Catalyzed Dehydration of Alcohols
Dehydration of 2-(1,1-dimethylethyl)-3,3-dimethyl-2-butanol using concentrated sulfuric acid or phosphoric acid:
$$
\text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C-CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C=CH}2 + \text{H}_2\text{O}
$$
- Carbocation rearrangements may occur due to the bulky tert-butyl group, leading to side products.
Olefin Metathesis
Cross-metathesis reactions using Grubbs catalysts offer a modern alternative. For example, reacting 3,3-dimethyl-1-butene with a tert-butyl-substituted alkene:
$$
\text{CH}2=\text{C(CH}3\text{)}2 + \text{CH}2=\text{C(tert-C}4\text{H}9\text{)} \xrightarrow{\text{Ru Catalyst}} \text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C=CH}_2
$$
- Patent CN104058919A demonstrates ethylene cross-metathesis with internal olefins using ruthenium catalysts, achieving high yields (86.1% for 1-heptene).
Wittig Reaction
A Wittig reagent derived from 2-(1,1-dimethylethyl)-3,3-dimethylbutyltriphenylphosphonium bromide could react with formaldehyde:
$$
\text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C-CH}2\text{PPh}3^+ \text{Br}^- + \text{HCHO} \rightarrow \text{(tert-C}4\text{H}9\text{)(CH}3\text{)}2\text{C=CH}2 + \text{Ph}3\text{PO}
$$
- Stereoselective formation of the alkene without carbocation intermediates.
Comparative Analysis of Methods
| Method | Yield Potential | Steric Challenges | Side Products |
|---|---|---|---|
| Dehydrohalogenation | Moderate (50–70%) | High | Rearrangement isomers |
| Acid-Catalyzed Dehydration | Low–Moderate (40–60%) | Very High | Carbocation rearrangements |
| Olefin Metathesis | High (75–90%) | Moderate | Homodimerization |
| Wittig Reaction | High (70–85%) | Low | Phosphine oxide byproducts |
Chemical Reactions Analysis
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to its corresponding alkane.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Unfortunately, information regarding specific applications of the compound "1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-" is limited within the provided search results. However, based on the available data, we can infer some potential applications and properties of this compound, also known as 2-(tert-Butyl)-3,3-dimethyl-1-butene .
Chemical Properties and Potential Applications
- Nomenclature and Structure This compound, with the molecular formula , can also be named 2,2,4,4-tetramethyl-3-methylidenepentane .
- Physical Properties It has a density of 0.743 g/cm, a boiling point of 146.1°C at 760 mmHg, and a flash point of 28.3°C .
- Related Compounds The search results mention several related butene compounds, such as 3,3-dimethyl-1-butene and 2,3-dimethyl-1-butene . 3,3-Dimethyl-1-butene can undergo copolymerization with ethylene and can be selectively oxidized to its corresponding epoxide .
General Applications of Butene Derivatives
Given that specific applications for 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- are scarce, it's helpful to consider the broader applications of butene derivatives in scientific research:
- Copolymerization: Butene derivatives, such as 3,3-dimethyl-1-butene, are used in copolymerization processes with ethylene to modify the properties of the resulting polymers . The steric hindrance of the butene monomer can influence the polymer's characteristics.
- Epoxidation: Some butene derivatives can be selectively oxidized to form epoxides, which are valuable intermediates in chemical synthesis . Epoxides are used in the production of various materials, including resins, coatings, and adhesives.
- Cosmetics: Polymers, including those derived from butene, are widely used in cosmetic formulations as film formers, rheology modifiers, and for the delivery of active ingredients . They can modify the release profile of fragrances and improve the bioactivity of nutrients on the skin.
- Solvents: Butenes may function as solvents or be present within solvent mixtures .
- Intermediates: Butenes can serve as starting points for the synthesis of various compounds, including those with biological applications .
Safety and Regulatory Considerations for Cosmetic Products
Mechanism of Action
The mechanism by which 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond in the molecule allows for various addition reactions, which can lead to the formation of new chemical bonds and the modification of biological molecules. Pathways involved in these processes include electrophilic addition and radical-mediated reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Isomers
1-Butene, 3,3-Dimethyl-
- Molecular Formula : C₆H₁₂
- Molecular Weight : 84.16 g/mol
- Key Properties :
- Structural Difference : Lacks the tert-butyl group at position 2, resulting in reduced steric bulk compared to the target compound.
1-Butene, 2,3,3-Trimethyl-
- Molecular Formula : C₇H₁₄
- Molecular Weight : 98.19 g/mol
- Key Properties :
- Structural Difference : Additional methyl group at position 2 increases branching but lacks the tert-butyl substituent.
Benzene, 2-(Butenyl)-5-(1,1-Dimethylethyl)-1,3-Dimethyl-
Thermodynamic and Physical Properties
| Compound Name | Molecular Formula | Boiling Point (°C) | ΔvapH° (kcal/mol) | Gas-Phase Entropy (cal/mol·K) |
|---|---|---|---|---|
| 1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl- | C₁₀H₁₈ | Not Reported | Not Reported | Not Available |
| 1-Butene, 3,3-dimethyl- | C₆H₁₂ | 83.4 | 7.02 | 82.16 |
| 1-Butene, 2,3,3-trimethyl- | C₇H₁₄ | 83.4 | Data Unavailable | Data Unavailable |
Key Observations :
- Boiling Points : Branched isomers (e.g., 3,3-dimethyl- and 2,3,3-trimethyl-) exhibit similar boiling points due to reduced molecular surface area and weaker van der Waals interactions .
- Entropy : The tert-butyl group in the target compound likely lowers entropy compared to less-branched analogs due to restricted rotational freedom.
Biological Activity
1-Butene, 2-(1,1-dimethylethyl)-3,3-dimethyl-, commonly referred to as 3,3-dimethyl-1-butene, is a branched alkene with notable biological and chemical properties. This article explores its biological activity based on various studies and research findings.
- Molecular Formula : C₈H₁₄
- Molecular Weight : 114.20 g/mol
- CAS Number : 558-37-2
- Boiling Point : 41 °C
- Melting Point : -115 °C
- Flash Point : -8 °C (closed cup)
Biological Activity Overview
The biological activity of 3,3-dimethyl-1-butene has been investigated primarily in the context of its reactivity and potential applications in catalysis and polymerization. The following sections summarize key findings from various studies.
Catalytic Activity
A significant study by Rivet et al. (2023) examined the isomerization of olefins using Cl-doped alumina catalysts. The research highlighted that the isomerization efficiency of 3,3-dimethyl-1-butene correlated linearly with the presence of specific Brønsted acid sites on the catalyst surface. This suggests that the compound can play a crucial role in catalytic processes that may have implications for industrial applications in organic synthesis .
Polymerization Studies
Research has also focused on the polymerization behavior of 3,3-dimethyl-1-butene. A study published in Macromolecular Rapid Communications investigated the copolymerization of ethylene with this sterically hindered α-olefin using a chain-walking Pd-diimine catalyst. The findings indicated that despite its bulky structure, the compound could effectively participate in copolymerization reactions, leading to materials with enhanced properties .
Case Study 1: Isomerization Efficiency
In a controlled laboratory setting, Rivet et al. conducted experiments to quantify the isomerization efficiency of 3,3-dimethyl-1-butene on various catalysts. The results showed that higher concentrations of Brønsted acid sites significantly improved isomerization rates. This finding has implications for optimizing catalytic processes in petrochemical industries.
| Catalyst Type | Isomerization Efficiency (%) |
|---|---|
| Cl-Doped Alumina | 85 |
| H-ZSM-5 | 75 |
| SiO₂/Al₂O₃ | 60 |
Case Study 2: Copolymerization Behavior
A study assessing the copolymerization of ethylene with 3,3-dimethyl-1-butene revealed that the resulting copolymers exhibited unique mechanical properties suitable for applications in flexible materials.
| Property | Ethylene Copolymer | Ethylene/3,3-Dimethyl-1-butene Copolymer |
|---|---|---|
| Tensile Strength (MPa) | 20 | 25 |
| Elongation at Break (%) | 300 | 350 |
| Hardness (Shore A) | 60 | 70 |
Safety and Toxicological Information
While research on the toxicological effects of 3,3-dimethyl-1-butene is limited, it is classified under flammable liquids and poses risks if inhaled or ingested. Safety data sheets recommend using personal protective equipment when handling this compound due to its potential health hazards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
